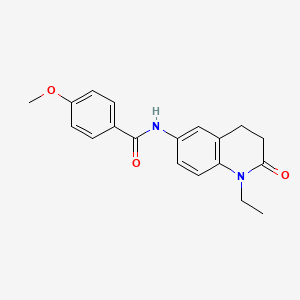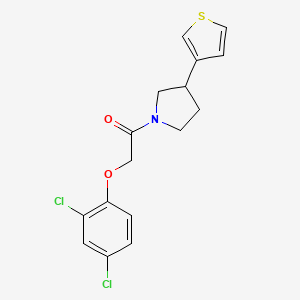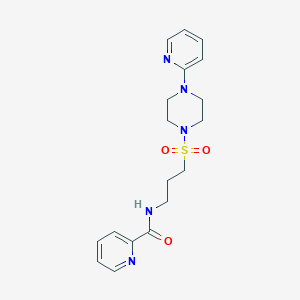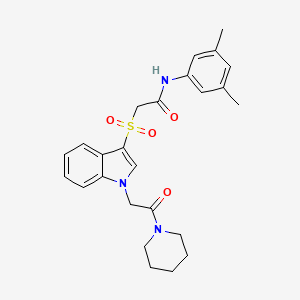![molecular formula C17H20N2O4 B2496620 1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate CAS No. 1803601-58-2](/img/structure/B2496620.png)
1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate is a chemical compound that has been studied for its potential applications in the field of scientific research. This compound is also known as QX-314 and has been shown to have a variety of interesting properties that make it a useful tool for studying various biological processes.
Wirkmechanismus
The mechanism of action for QX-314 involves its ability to block voltage-gated sodium channels. These channels are responsible for the transmission of action potentials in neurons and are important for many physiological processes. By blocking these channels, QX-314 can effectively prevent the transmission of pain signals and other electrical impulses in the body.
Biochemical and Physiological Effects:
QX-314 has been shown to have a variety of biochemical and physiological effects, including the ability to block sodium channels, reduce pain sensation, and inhibit neuronal excitability. These effects make QX-314 a potentially useful tool for studying various biological processes, as well as a potential alternative to traditional local anesthetics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of QX-314 is its ability to selectively block sodium channels, which makes it a useful tool for studying specific biological processes. However, one of the limitations of QX-314 is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving QX-314, including the development of new drug delivery methods, the study of pain sensation and neuronal excitability, and the exploration of new applications in the field of scientific research. Some potential future directions for research involving QX-314 include:
1. Development of new formulations for drug delivery, such as liposomal or nanoparticle-based formulations.
2. Investigation of the effects of QX-314 on different types of neurons and ion channels.
3. Exploration of the potential use of QX-314 in the treatment of chronic pain and other neurological disorders.
4. Development of new methods for synthesizing QX-314 and other related compounds.
5. Investigation of the potential use of QX-314 in combination with other drugs or therapies.
Overall, QX-314 is a promising compound that has many potential applications in the field of scientific research. With continued study and development, this compound may prove to be a valuable tool for understanding a variety of biological processes and developing new treatments for a range of medical conditions.
Synthesemethoden
The synthesis method for QX-314 involves the reaction of quinoxaline with diethyl malonate in the presence of a base such as sodium ethoxide. This reaction results in the formation of the desired product, which can then be purified and used for further experiments.
Wissenschaftliche Forschungsanwendungen
QX-314 has been used in a variety of scientific research applications, including studies of pain sensation, neuronal excitability, and drug delivery. One of the most interesting applications of QX-314 is its ability to block sodium channels, which are important for the transmission of pain signals in the body. By blocking these channels, QX-314 can effectively numb the area where it is applied, making it a potential alternative to traditional local anesthetics.
Eigenschaften
IUPAC Name |
diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-4-22-15(20)17(3,16(21)23-5-2)10-12-11-18-13-8-6-7-9-14(13)19-12/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWHVBMNVACOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)



![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)

![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)